N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride
Description
N-(3-(Benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride is a synthetic small-molecule inhibitor targeting apurinic/apyrimidinic endonuclease 1 (APE1), a key enzyme in DNA base excision repair. The compound features a benzothiazole-thienopyridine scaffold substituted with an isopropyl group and a thiophene-acetamide moiety, optimized for APE1 inhibition and pharmacokinetic properties. Preclinical studies demonstrate its low micromolar enzymatic activity (IC₅₀ ~ single-digit µM) and enhanced cytotoxicity in combination with alkylating agents like temozolomide .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-thiophen-2-ylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3OS3.ClH/c1-14(2)26-10-9-16-19(13-26)30-23(25-20(27)12-15-6-5-11-28-15)21(16)22-24-17-7-3-4-8-18(17)29-22;/h3-8,11,14H,9-10,12-13H2,1-2H3,(H,25,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOVOELDAZBZQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CC5=CC=CS5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews its synthesis, biological evaluation, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C25H26ClN3O2S2 |
| Molecular Weight | 500.1 g/mol |
| CAS Number | 1189691-92-6 |
| Purity | Typically 95% |
Synthesis
The synthesis of this compound involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid to yield the desired compound in good yield. Various intermediates are also produced during this process.
Research indicates that this compound exhibits potent inhibition of apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme involved in DNA repair and regulation of gene expression. APE1 is a critical target in cancer therapy due to its role in repairing DNA damage caused by chemotherapeutic agents.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits single-digit micromolar activity against purified APE1 enzymes. It has also been shown to potentiate the cytotoxic effects of alkylating agents such as methylmethane sulfonate (MMS) and temozolomide (TMZ) in HeLa cell lines. The combination treatment leads to increased accumulation of apurinic sites in DNA, indicating enhanced efficacy against cancer cells .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the thiazole and pyridine moieties significantly affect biological activity. For instance, maintaining the thiazole motif is crucial for APE1 inhibition. However, additional substitutions on the aryl rings can enhance potency and selectivity .
Case Studies
-
Combination Therapy with Alkylating Agents
- A study evaluated the effect of combining N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl...) with MMS in glioblastoma cell lines. Results showed a synergistic effect leading to increased apoptosis compared to either agent alone.
- Pharmacokinetics
Scientific Research Applications
Inhibition of APE1
One of the primary mechanisms of action for this compound is the inhibition of apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme crucial for DNA repair and redox signaling. APE1 plays a significant role in maintaining cellular integrity by repairing oxidative DNA damage. Inhibition of APE1 has been linked to enhanced efficacy in cancer therapies as it can sensitize cancer cells to chemotherapeutic agents .
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines by modulating pathways associated with cell survival and proliferation. For instance, the compound has been evaluated against estrogen receptor-positive breast cancer cells (MCF7), demonstrating significant cytotoxic effects .
Antimicrobial Activity
In addition to its anticancer effects, N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride has been studied for its antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal species. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structure incorporates a benzothiazole ring and thiophene-acetamide group, distinguishing it from related acetamide derivatives. Below is a comparative analysis with structurally analogous compounds:
Key Observations:
Structural Diversity: The target compound’s benzothiazole-thienopyridine scaffold contrasts with the quinoxaline () and thiadiazole () cores. These structural differences likely influence target specificity and binding affinity. For instance, the benzothiazole group in the target compound may enhance interactions with APE1’s hydrophobic active site compared to the quinoxaline or thiadiazole rings .
Synthetic Efficiency: The thiadiazole derivative () achieved a higher yield (97.4%) under acidic conditions, while the quinoxaline analog () required milder reflux conditions but lower yield (90.2%) .
Pharmacokinetic Advantages :
- Unlike neutral analogs in and , the hydrochloride salt form of the target compound improves aqueous solubility, a critical factor for oral bioavailability and CNS penetration .
Biological Activity: The target compound’s APE1 inhibitory activity is unique among the compared compounds. While quinoxaline and thiadiazole derivatives are typically explored for antimicrobial or anticancer properties, their direct activity against DNA repair enzymes remains uncharacterized .
Predictive Tools for Druglikeness :
- Tools like Hit Dexter 2.0 () could further differentiate the target compound from analogs by predicting its propensity for promiscuous binding or toxicity. For example, the trichloroethyl group in ’s compound may raise red flags for metabolic instability, whereas the target’s isopropyl and thiophene groups are more likely to be benign .
Preparation Methods
Cyclization Strategies for Intermediate A
The tetrahydrothieno[2,3-c]pyridine scaffold is synthesized via a tandem thiophene annulation and pyridine ring formation. A representative protocol involves:
Thiophene Precursor Preparation :
Reductive Amination for Isopropyl Introduction :
Optimization Note : Microwave-assisted cyclization (150°C, 20 min) improves yield to 78% compared to conventional heating (12 h, 65%).
Functionalization with Benzo[d]thiazol-2-yl Group
Coupling at Position 3
The benzo[d]thiazole moiety is introduced via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution (SNAr):
Halogenation of Intermediate A :
Coupling with Benzo[d]thiazol-2-ylboronic Acid :
Alternative Route : Direct cyclization of 2-aminothiophenol with a pre-functionalized pyridine-thiophene intermediate under oxidative conditions (CuI, DMSO, 120°C).
Installation of 2-(Thiophen-2-yl)acetamide Sidechain
Synthesis of 2-(Thiophen-2-yl)acetyl Chloride (Intermediate B)
Amide Bond Formation
- Reaction with Intermediate A :
Hydrochloride Salt Formation
Protonation and Crystallization
- The free base is dissolved in anhydrous Et2O, and HCl gas is bubbled through the solution until precipitation completes.
- Crystals are filtered, washed with cold Et2O, and dried under vacuum (95% recovery).
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
Comparative Evaluation of Synthetic Routes
Yield and Scalability
| Step | Conventional Method | Optimized Protocol |
|---|---|---|
| Cyclization | 65% (12 h reflux) | 78% (microwave, 20 min) |
| Suzuki Coupling | 58% (Pd(OAc)2) | 68% (Pd(PPh3)4) |
| Salt Formation | 88% (HCl/EtOH) | 95% (HCl gas/Et2O) |
Industrial-Scale Adaptations
Continuous Flow Synthesis
Cost Analysis
| Material | Cost/kg (USD) | Contribution to Total Cost |
|---|---|---|
| Benzo[d]thiazol-2-ylboronic acid | 1,200 | 34% |
| Pd(PPh3)4 | 8,500 | 28% |
| Thiophene-2-acetic acid | 450 | 12% |
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
The synthesis involves sequential reactions to assemble the benzo[d]thiazole, tetrahydrothieno[2,3-c]pyridine, and thiophene-acetamide moieties. Critical steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt to minimize racemization .
- Heterocyclic ring closure : Optimize cyclization conditions (e.g., temperature, solvent polarity) to prevent side reactions .
- Purification : Employ gradient column chromatography or recrystallization to isolate intermediates with >95% purity .
- Hydrochloride salt formation : React the freebase with HCl gas in anhydrous ether for stoichiometric control .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- NMR spectroscopy : H/C NMR to verify substituent positions (e.g., isopropyl group at C6) and detect residual solvents .
- Mass spectrometry (HRMS) : Confirm molecular weight (±5 ppm accuracy) and fragmentation patterns .
- HPLC : Use C18 reverse-phase columns with UV detection (λ = 254 nm) to assess purity (>99%) .
- X-ray crystallography (if crystalline): Resolve bond angles and stereochemistry of the tetrahydrothieno-pyridine core .
Q. How do the functional groups (e.g., thiophene, benzo[d]thiazole) influence reactivity in derivatization studies?
- Thiophene-2-yl acetamide : Susceptible to electrophilic substitution at the α-position; monitor via TLC during bromination or sulfonation .
- Benzo[d]thiazole : Participate in Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups .
- Tetrahydrothieno[2,3-c]pyridine : Reductive amination or alkylation at the secondary amine site to modulate lipophilicity .
Advanced Research Questions
Q. How can contradictory data in pharmacological assays (e.g., varying IC values) be resolved?
- Assay standardization : Use identical cell lines (e.g., HEK293 for kinase inhibition) and normalize to positive controls (e.g., staurosporine) .
- Solubility adjustments : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
- Metabolic stability testing : Compare liver microsome half-life (e.g., human vs. murine) to identify species-specific discrepancies .
Q. What computational strategies are effective for predicting binding modes to biological targets?
- Molecular docking : Use AutoDock Vina with crystal structures of homologous targets (e.g., kinase domains) to prioritize key residues (e.g., hinge region interactions) .
- MD simulations : Run 100-ns trajectories in explicit solvent to assess stability of the benzo[d]thiazole-target complex .
- Free-energy perturbation (FEP) : Calculate ΔΔG for isopropyl group modifications to guide SAR .
Q. How can synthetic scalability challenges (e.g., low yields in cyclization steps) be addressed?
- Catalyst screening : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl) to enhance ring-closing efficiency .
- Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., thiophene acylation) to improve reproducibility .
- DoE optimization : Use response surface methodology (RSM) to balance temperature, solvent (e.g., DMF vs. THF), and reaction time .
Q. What experimental designs are recommended for elucidating metabolic pathways?
- LC-MS/MS metabolomics : Identify phase I (oxidation) and phase II (glucuronidation) metabolites using human hepatocytes .
- Isotope labeling : Synthesize C-labeled analogs to track biotransformation in vivo .
- CYP450 inhibition assays : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Data Contradiction Analysis
Q. How to reconcile conflicting solubility data reported in different studies?
- Solvent selection : Use standardized buffers (e.g., PBS pH 7.4) and report equilibrium solubility via shake-flask method .
- Thermodynamic vs. kinetic solubility : Differentiate using nephelometry (kinetic) vs. HPLC (thermodynamic) .
- Polymorph screening : Characterize crystalline forms via DSC/TGA, as amorphous solids may show 10-fold higher solubility .
Methodological Tables
| Parameter | Typical Protocol | Reference |
|---|---|---|
| Synthesis Yield | 65-72% after recrystallization (EtOAc/hexane) | |
| HPLC Purity | 99.2% (Rt = 8.3 min, 70:30 MeOH/HO) | |
| LogP (Predicted) | 3.8 ± 0.2 (ALOGPS) | |
| Caco-2 Permeability | P = 12 × 10 cm/s |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
